molecular formula C19H29ClN4O4S B2961508 N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide CAS No. 879054-55-4

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2961508
CAS No.: 879054-55-4
M. Wt: 444.98
InChI Key: MESKWLXKTLBNGU-UHFFFAOYSA-N
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Description

Genetic and Molecular Basis of KCNT1-Related Epileptic Encephalopathies

Pathogenic variants in KCNT1 are linked to severe DEEs, including epilepsy of infancy with migrating focal seizures (EIMFS) and autosomal dominant nocturnal frontal lobe epilepsy (ADNFLE). Over 90% of reported KCNT1 mutations result in GOF effects, characterized by enhanced sodium sensitivity and increased potassium efflux. For example, the Slack-R455H mutation elevates KNa currents in cortical neurons, leading to hyperexcitability in excitatory neurons and paradoxical suppression of inhibitory interneurons. Structural studies reveal that GOF mutations destabilize the channel’s sodium-dependent activation gate, facilitating pore opening even at subthreshold sodium concentrations.

Table 1: Key Pathogenic KCNT1 Mutations and Their Functional Effects

Mutation Functional Effect Neuronal Impact
R455H Increased Na+-dependent activation Excitatory neuron hyperexcitability
Y777H Enhanced subthreshold KNa currents GABAergic neuron hypoexcitability
G288S Prolonged channel open state Network synchronization defects

Role of Gain-of-Function Slack Channel Mutations in Neuronal Hyperexcitability

GOF Slack variants disrupt the balance between excitation and inhibition through neuron-type-specific mechanisms. In excitatory glutamatergic neurons, increased KNa currents paradoxically enhance AP firing by amplifying the afterhyperpolarization phase, promoting burst firing. Conversely, in GABAergic interneurons—particularly somatostatin (SST)- and parvalbumin (PV)-expressing subtypes—GOF mutations suppress excitability by hyperpolarizing the membrane potential, reducing inhibitory tone. For instance, heterozygous Kcnt1-Y777H expression in mice elevates subthreshold KNa currents in SST neurons by 40–60%, decreasing their AP firing rates and impairing network inhibition.

“The divergent effects of Slack GOF mutations on excitatory and inhibitory neurons create a perfect storm for cortical hyperexcitability and seizure generation.”

Pharmacological Challenges in Targeting Potassium Channels for Intractable Epilepsies

Developing selective Slack channel modulators remains challenging due to structural homology with other potassium channels and the dual role of KNa currents in excitatory and inhibitory circuits. The compound N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide (VU0606170) exemplifies these challenges. As a sulfonamide derivative, it interacts with Slack’s intracellular domains to modulate sodium sensitivity, but its efficacy varies across neuron types.

Table 2: Profile of this compound

Property Detail
Molecular Formula C19H29ClN4O4S
Molecular Weight 444.98 g/mol
Target Slack (KNa1.1) potassium channel
Mechanism Allosteric modulation of sodium sensitivity
Research Application Probe for KNa current isolation in neurons

In cortical slices, VU0606170 partially reverses KNa current enhancements caused by Kcnt1 GOF mutations but fails to restore normal AP dynamics in PV interneurons, highlighting the complexity of Slack channel pharmacology. Computational models suggest that Slack modulators must account for co-regulation with voltage-gated sodium (NaV) channels, which are upregulated in GOF mutants to compensate for potassium dysregulation.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN4O4S/c1-15-5-7-23(8-6-15)29(26,27)24-11-9-22(10-12-24)14-19(25)21-17-13-16(20)3-4-18(17)28-2/h3-4,13,15H,5-12,14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESKWLXKTLBNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide, also known as VU0606170, is a compound with significant potential in pharmacological applications. Its molecular formula is C19H29ClN4O4SC_{19}H_{29}ClN_{4}O_{4}S, and it has a molecular weight of approximately 445 g/mol. This compound has been investigated for its biological activities, particularly in the context of neurological disorders and as a potential therapeutic agent.

The biological activity of VU0606170 primarily involves its interaction with various neurotransmitter systems. It is known to act as a selective modulator of the cannabinoid receptor system, specifically targeting the CB1 receptor. This modulation can influence several physiological processes, including pain perception, mood regulation, and appetite control.

Pharmacological Studies

Recent studies have highlighted the pharmacological effects of VU0606170:

  • CB1 Receptor Modulation : VU0606170 exhibits selective agonistic activity at the CB1 receptor, which is implicated in various central nervous system functions. This selectivity is crucial for minimizing side effects commonly associated with cannabinoid receptor activation .
  • Analgesic Properties : In animal models, VU0606170 has demonstrated significant analgesic effects, suggesting its potential utility in pain management therapies. The compound's efficacy was evaluated through various behavioral assays that measure pain response .
  • Neuroprotective Effects : Preliminary research indicates that VU0606170 may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to mitigate oxidative stress and inflammation in neuronal cells .

Data Tables

The following table summarizes key pharmacological properties and findings related to VU0606170:

PropertyDescription
Molecular FormulaC19H29ClN4O4SC_{19}H_{29}ClN_{4}O_{4}S
Molecular Weight445 g/mol
CB1 Receptor ActivitySelective agonist
Analgesic ActivitySignificant in animal models
Neuroprotective PotentialReduces oxidative stress

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of VU0606170:

  • Case Study 1 : A study involving rodents demonstrated that administration of VU0606170 resulted in a marked reduction in pain responses compared to control groups. The analgesic effect was attributed to its action on the CB1 receptor, confirming its potential for pain relief therapies .
  • Case Study 2 : In vitro studies using neuronal cell cultures showed that VU0606170 could reduce markers of inflammation and apoptosis, suggesting its role as a neuroprotective agent. These findings support further investigation into its use for treating neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name (Reference) Key Structural Variations Molecular Weight logP Biological Activity (IC₅₀)
Target Compound 5-Cl-2-OCH₃ phenyl; 4-(4-methylpiperidin-1-yl)sulfonylpiperazine Not Reported ~5.2* Not Reported
N-(5-Chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide 5-Cl-2-CH₃ phenyl; oxadiazole-substituted piperidine 440.93 5.221 Anticancer activity (PANC-1: 4.6 μM; HepG2: 2.2 μM)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-F phenyl; tosyl (p-toluenesulfonyl) group on piperazine ~420 (estimated) ~4.8 Not Reported
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazino)acetamide 2-Cl-5-CF₃ phenyl; 4-phenylpiperazine 397.82 5.16 Not Reported (structural analog of antipsychotic agents)
N-(2-Methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide 2-OCH₃-5-CH₃ phenyl; 4-nitrophenylpiperazine 392.43 3.9 Potential CNS activity (nitro group enhances electron deficiency)

* Estimated based on structural similarity to .

Structural and Functional Insights

Aromatic Substitution Effects: Electron-withdrawing groups (Cl, CF₃, NO₂): Enhance binding to hydrophobic pockets in enzymes or receptors. For example, the 5-Cl-2-OCH₃ group in the target compound balances hydrophobicity and polarity compared to the 5-CF₃ group in , which may improve membrane permeability . Methoxy vs.

Sulfonamide/Piperazine Modifications: 4-Methylpiperidin-1-yl sulfonyl: This bulky substituent in the target compound may improve selectivity for targets requiring deep cavity binding (e.g., kinase inhibitors) compared to smaller groups like tosyl in . Oxadiazole vs.

Pharmacokinetic Properties: logP Trends: Higher logP values (~5.2 for the target vs.

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